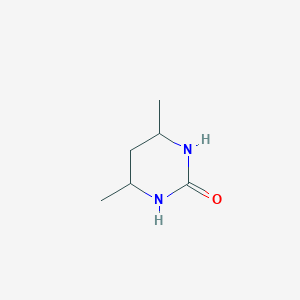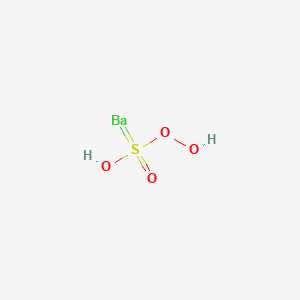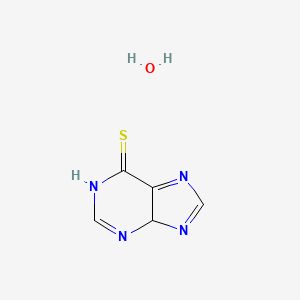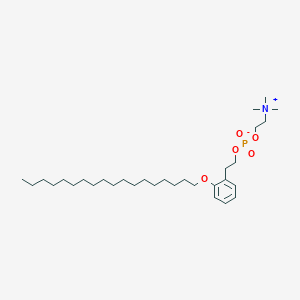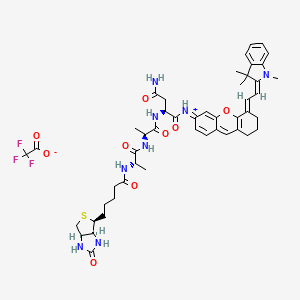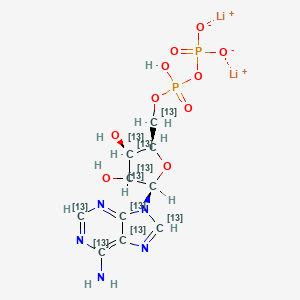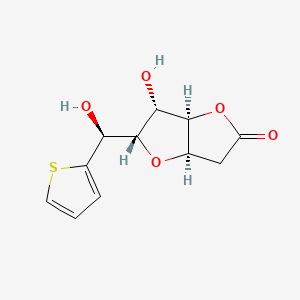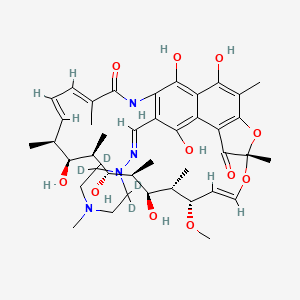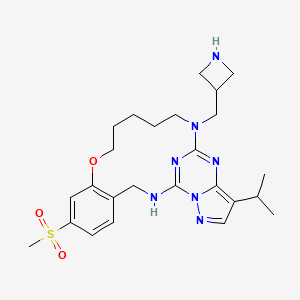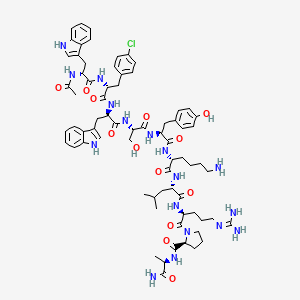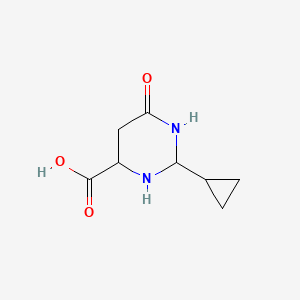
Flucytosine-15N3 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Flucytosine-15N3 (hydrochloride) is a synthetic antimycotic compound that is labeled with nitrogen-15 isotopes. It is a derivative of flucytosine, which is primarily used as an antifungal agent. Flucytosine itself was first synthesized in 1957 and has been used in combination with other antifungal agents to treat severe systemic mycoses such as cryptococcosis, candidosis, chromoblastomycosis, and aspergillosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of flucytosine-15N3 (hydrochloride) involves the incorporation of nitrogen-15 isotopes into the flucytosine molecule. The general synthetic route includes:
Chlorination of fluorouracil: This step involves the chlorination of fluorouracil to introduce a chlorine atom into the molecule.
Ammonification: The chlorinated product undergoes ammonification, where ammonia is introduced to replace the chlorine atom with an amino group.
Hydrolysis: The final step involves hydrolysis to yield flucytosine.
Industrial Production Methods
The industrial production of flucytosine-15N3 (hydrochloride) follows similar steps but is optimized for large-scale production. The process is designed to be efficient, cost-effective, and suitable for mass production .
Chemical Reactions Analysis
Types of Reactions
Flucytosine-15N3 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the molecule, often resulting in the formation of oxides.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen to the molecule.
Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (chlorine, bromine) and nucleophiles (ammonia, hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield reduced forms of the molecule .
Scientific Research Applications
Flucytosine-15N3 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Used in studies involving fungal infections to understand the uptake and metabolism of antifungal agents.
Medicine: Used in combination with other antifungal agents to treat severe systemic mycoses. .
Industry: Used in the development of new antifungal agents and in the study of drug resistance mechanisms.
Mechanism of Action
Flucytosine-15N3 (hydrochloride) exerts its effects by being taken up by susceptible fungal cells and converted into 5-fluorouracil. This conversion is facilitated by the enzyme cytosine deaminase. The 5-fluorouracil is then further metabolized into intermediate metabolites that inhibit fungal RNA and DNA synthesis, leading to unbalanced growth and death of the fungal organism .
Comparison with Similar Compounds
Similar Compounds
Fluorouracil: A fluorinated pyrimidine analog used in cancer treatment.
Cytosine: A pyrimidine base found in DNA and RNA.
Amphotericin B: An antifungal agent used in combination with flucytosine
Uniqueness
Flucytosine-15N3 (hydrochloride) is unique due to its incorporation of nitrogen-15 isotopes, which makes it particularly useful as a tracer in scientific research. Its ability to be converted into 5-fluorouracil within fungal cells and inhibit RNA and DNA synthesis also sets it apart from other antifungal agents .
Properties
Molecular Formula |
C4H5ClFN3O |
|---|---|
Molecular Weight |
168.53 g/mol |
IUPAC Name |
6-(15N)azanyl-5-fluoro-(1,3-15N2)1H-pyrimidin-2-one;hydrochloride |
InChI |
InChI=1S/C4H4FN3O.ClH/c5-2-1-7-4(9)8-3(2)6;/h1H,(H3,6,7,8,9);1H/i6+1,7+1,8+1; |
InChI Key |
UGRSBYOXZWGDLS-JXAPDFANSA-N |
Isomeric SMILES |
C1=[15N]C(=O)[15NH]C(=C1F)[15NH2].Cl |
Canonical SMILES |
C1=NC(=O)NC(=C1F)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-4-[[(2S)-1-[[(2S)-1-amino-5-(3,5-dimethylphenyl)-1-oxopentan-2-yl]amino]-3-[4-[4-[4-[4-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethyl]triazol-1-yl]butoxy]-2-ethylphenyl]phenyl]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S,3R)-2-[[3-(2-fluorophenyl)-2-[[(2S,3R)-3-hydroxy-2-[[2-[[(2S)-2-[[3-[2-(1H-imidazol-5-yl)ethylamino]-2,2-dimethyl-3-oxopropanoyl]amino]-3-(2H-tetrazol-5-yl)propanoyl]amino]acetyl]amino]butanoyl]amino]-2-methylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid](/img/structure/B12364805.png)
